

2-Ethoxyethanethiol: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: 2-Ethoxyethanethiol

Cat. No.: B100845

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyethanethiol, a bifunctional organic molecule, possesses both an ether and a thiol group. This unique structural arrangement imparts a distinct set of physical and chemical properties, making it a compound of interest in various scientific domains. This technical guide provides a detailed summary of the known physical and chemical characteristics of **2-Ethoxyethanethiol**, intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of **2-Ethoxyethanethiol**.

General and Physical Properties

Property	Value	Source
Molecular Formula	C4H10OS	PubChem[1]
Molecular Weight	106.19 g/mol	PubChem[1]
Boiling Point	128.1 °C at 760 mmHg	LookChemicals
37-40 °C at 15 Torr	ChemicalBook[2]	
Density	0.923 g/cm ³	LookChemicals
0.9412 g/cm ³	ChemicalBook[2]	
Flash Point	31.3 °C	LookChemicals
Melting Point	Data not available	
Solubility	Data not available	

Chemical Identifiers

Identifier	Value	Source
IUPAC Name	2-ethoxyethanethiol	PubChem[1]
CAS Number	17362-04-8	PubChem[1]
Synonyms	2-Ethoxyethyl mercaptan, 2-Mercaptoethyl ethyl ether, 5-Mercapto-3-oxapentane, β-Mercaptoethyl ethyl ether	LookChemicals, PubChem[1]

Synthesis and Reactivity

Synthesis

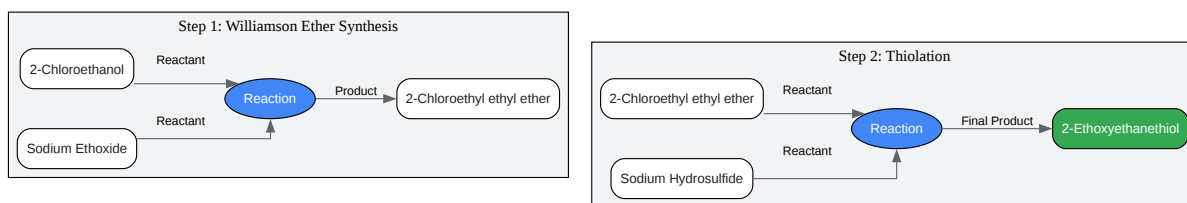
A detailed, experimentally verified protocol for the synthesis of **2-Ethoxyethanethiol** is not readily available in the public domain. However, based on fundamental organic chemistry principles, a plausible synthetic route is the Williamson ether synthesis followed by the introduction of a thiol group.

A potential two-step synthesis could involve:

- Formation of 2-chloroethyl ethyl ether: Reacting sodium ethoxide with an excess of 2-chloroethanol.
- Conversion to **2-Ethoxyethanethiol**: Subsequent reaction of the resulting 2-chloroethyl ethyl ether with a sulfur nucleophile, such as sodium hydrosulfide (NaSH).

Disclaimer: The following is a theoretical synthesis pathway and has not been experimentally validated from the search results.

Logical Workflow for a Plausible Synthesis:



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Caption: Plausible two-step synthesis of **2-Ethoxyethanethiol**.

Chemical Reactivity

The chemical reactivity of **2-Ethoxyethanethiol** is dictated by the presence of the thiol (-SH) and ether (C-O-C) functional groups.

- Thiol Group: The thiol group is the more reactive site.
 - Acidity: It is weakly acidic and can be deprotonated by a strong base to form a thiolate anion. This thiolate is a potent nucleophile.

- Oxidation: Thiols can be oxidized to form disulfides. Mild oxidizing agents would yield diethyl disulfide ether, while stronger oxidizing agents could lead to the formation of sulfonic acids.
- Ether Group: The ether linkage is generally stable and less reactive. It is susceptible to cleavage under harsh conditions, such as with strong acids (e.g., HBr or HI).

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties or the synthesis of **2-Ethoxyethanethiol** are not available in the reviewed literature. For general guidance on the characterization of organic compounds, researchers can refer to standard laboratory manuals in organic chemistry.

Applications and Research Directions

While specific applications of **2-Ethoxyethanethiol** are not widely documented, its bifunctional nature suggests potential utility in several areas:

- Materials Science: As a molecule capable of forming self-assembled monolayers (SAMs) on metal surfaces (via the thiol group), it could be used to modify surface properties, imparting hydrophilicity or serving as a linker for further functionalization.
- Drug Development: The thiol group is a key functional group in many biologically active molecules and can be a target for covalent inhibitors. The ethoxy group can modify the lipophilicity and pharmacokinetic properties of a parent molecule.
- Organic Synthesis: It can serve as a building block in the synthesis of more complex molecules, introducing both an ether and a thiol functionality.

Further research is required to fully elucidate the properties and potential applications of this compound. The lack of extensive data highlights an opportunity for further investigation into its synthesis, reactivity, and utility in various scientific and industrial fields.

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References

- 1. 2-Ethoxyethanethiol | C₄H₁₀OS | CID 28497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-ethoxyethanethiol CAS#: 17362-04-8 [m.chemicalbook.com]
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